3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound featuring a benzo[e][1,2,4]thiadiazine 1,1-dioxide core substituted with a chlorine atom at position 3 and a 1H-imidazol-1-yl group at position 6. Its molecular formula is C₉H₆ClN₅O₂S (molecular weight: 283.69 g/mol) . The benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold is known for its versatility in medicinal chemistry, particularly in targeting enzymes such as PI3Kδ and carbonic anhydrases, which are associated with cancer and other diseases . The imidazole substituent at position 7 may enhance interactions with biological targets due to its nitrogen-rich aromatic structure, which can participate in hydrogen bonding and π-π stacking .
Properties
Molecular Formula |
C10H7ClN4O2S |
|---|---|
Molecular Weight |
282.71 g/mol |
IUPAC Name |
3-chloro-7-imidazol-1-yl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C10H7ClN4O2S/c11-10-13-8-2-1-7(15-4-3-12-6-15)5-9(8)18(16,17)14-10/h1-6H,(H,13,14) |
InChI Key |
MUEPMONSWDPMPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N3C=CN=C3)S(=O)(=O)N=C(N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloroaniline with imidazole in the presence of a dehydrating agent, followed by cyclization with sulfur and nitrogen sources to form the thiadiazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or ethers.
Scientific Research Applications
Medicinal Chemistry Applications
This compound belongs to a class of benzothiadiazine derivatives, which have been recognized for their pharmacological properties. The following table summarizes its medicinal applications:
Case Studies in Medicinal Chemistry
- Antimicrobial Activity : Research indicates that derivatives of benzothiadiazine compounds exhibit potent activity against resistant bacterial strains. For instance, certain derivatives showed minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin and streptomycin .
- Antitumor Activity : A study on thiazole-pyridine hybrids containing the benzothiadiazine core revealed that these compounds had improved anti-breast cancer efficacy compared to traditional chemotherapeutics .
The biological implications of 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide extend beyond antimicrobial and antitumor activities:
- Anticonvulsant Properties : Compounds derived from the benzothiadiazine structure have been shown to effectively reduce seizure activity in animal models, suggesting potential therapeutic applications for epilepsy .
Material Science Applications
In addition to biological applications, the compound has potential uses in material science:
| Material Application | Description | References |
|---|---|---|
| Functional Materials | Used in the development of functional materials with unique electrical or optical properties. | , |
Case Studies in Material Science
Mechanism of Action
The mechanism by which 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with cellular receptors, disrupting biological pathways and leading to therapeutic effects.
Comparison with Similar Compounds
The following sections compare 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide with structurally and functionally related compounds, focusing on substitutions, biological activities, and synthetic strategies.
Substituent Variations at Position 7
The substituent at position 7 significantly influences biological activity and selectivity. Key examples include:
Key Findings :
- Fluorine at position 7 reduces PI3Kδ inhibition, suggesting that electron-withdrawing groups may destabilize interactions with this kinase .
Core Structural Analogues
Replacing the benzo ring with other heterocycles alters pharmacological profiles:
Key Findings :
- Pyrido and thieno analogues exhibit divergent activities: pyrido derivatives (e.g., 3-chloro-7-methyl) show antitubercular effects , while thieno derivatives modulate glutamate receptors (AMPAR/KAR) .
- The thieno core’s sulfur atom may enhance membrane permeability compared to the benzo or pyrido systems .
Substituent Effects at Position 3 and 4
Variations at positions 3 and 4 further modulate activity:
Key Findings :
- Chlorine at position 3 is common in bioactive derivatives, likely contributing to electrophilic reactivity .
- Cyclopropyl groups at position 4 (in thieno derivatives) improve potency at AMPARs by ~10-fold compared to ethyl chains .
Key Insights :
Biological Activity
3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.
Synthesis
The synthesis of 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multi-step reactions starting from appropriate precursors. The compound has been synthesized using methodologies that include cyclization reactions involving imidazole derivatives and thiadiazine frameworks. The purity and structure of the synthesized compound are usually confirmed through techniques like NMR and X-ray crystallography.
Antimicrobial Activity
Research indicates that compounds similar to 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine exhibit notable antimicrobial properties. For instance, studies have evaluated the antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at certain concentrations (Table 1).
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| 3-Chloro... | Staphylococcus aureus | 12.5 |
| 3-Chloro... | Escherichia coli | 25 |
| Ciprofloxacin | Staphylococcus aureus | 18 |
| Ciprofloxacin | Escherichia coli | 19 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation.
The biological activity of 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine is thought to involve interaction with various biological targets:
- Receptor Modulation : Similar compounds have been identified as positive allosteric modulators for certain receptors (e.g., AMPA receptors), which could imply that this compound may enhance neurotransmission without the excitotoxic effects associated with direct agonists .
Case Studies
Several case studies highlight the efficacy of compounds within the same class as 3-Chloro-7-(1H-imidazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine:
Case Study 1: Antimicrobial Efficacy
A study conducted by Sharma et al. demonstrated that derivatives of imidazole exhibited significant antibacterial activity against multi-drug resistant strains. The study utilized a Kirby-Bauer disc diffusion method to evaluate the effectiveness of various synthesized derivatives .
Case Study 2: Anticancer Properties
In a recent study published in MDPI, compounds with similar structures were tested against various cancer cell lines. The findings suggested that these compounds could effectively inhibit tumor growth through mechanisms involving apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
